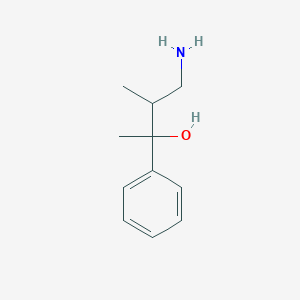
4-Amino-3-methyl-2-phenylbutan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-methyl-2-phenylbutan-2-OL is an organic compound with the molecular formula C({11})H({17})NO This compound features a unique structure with an amino group, a methyl group, and a phenyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-2-phenylbutan-2-OL typically involves multi-step organic reactions One common method starts with the alkylation of acetophenone to introduce the phenyl group
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency. Continuous flow reactors and other advanced technologies might be employed to scale up the production.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde, depending on the conditions.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are commonly used.
Reduction: Sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
4-Amino-3-methyl-2-phenylbutan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Amino-3-methyl-2-phenylbutan-2-OL exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and engage in various biochemical pathways.
Comparaison Avec Des Composés Similaires
4-Phenyl-2-butanol: Shares a similar butanol backbone but lacks the amino group.
3-Amino-2-phenylpropan-1-ol: Similar structure but with a different arrangement of functional groups.
Uniqueness: 4-Amino-3-methyl-2-phenylbutan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-amino-3-methyl-2-phenylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,8,12H2,1-2H3 |
Clé InChI |
DDBQVTIIDFCISN-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


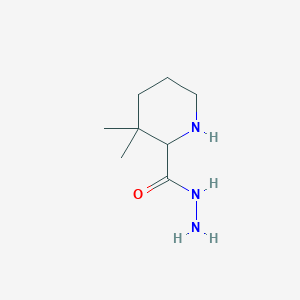
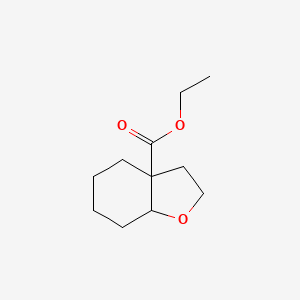
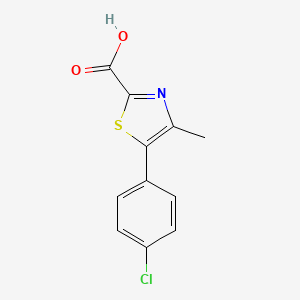
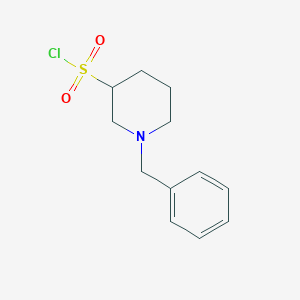
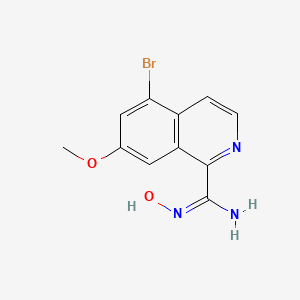
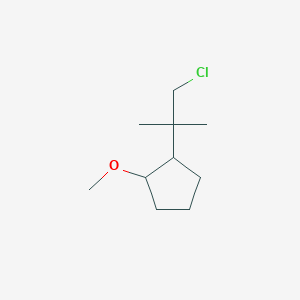
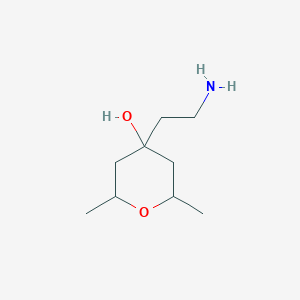
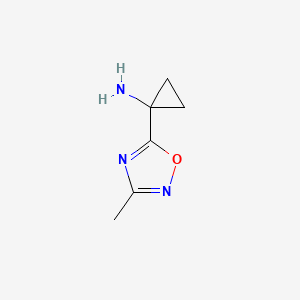
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)
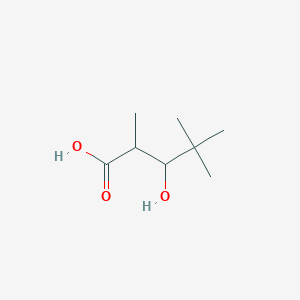
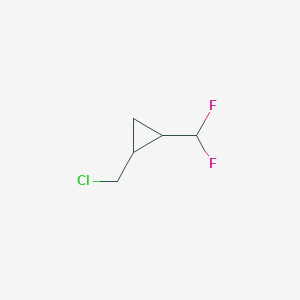
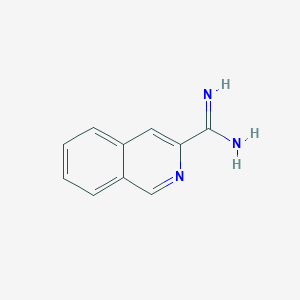

![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
